molecular formula C11H9NO3 B14534925 5-(2-Nitrophenyl)penta-2,4-dienal CAS No. 62322-81-0

5-(2-Nitrophenyl)penta-2,4-dienal

Cat. No.: B14534925
CAS No.: 62322-81-0
M. Wt: 203.19 g/mol
InChI Key: XYPXZWBBPGLVEK-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)penta-2,4-dienal: is an organic compound characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)penta-2,4-dienal typically involves the reaction of 2-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with a diene in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Nitrophenyl)penta-2,4-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Nitrophenyl)penta-2,4-dienal is unique due to the presence of both the nitrophenyl and dienal groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

62322-81-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(2-nitrophenyl)penta-2,4-dienal

InChI

InChI=1S/C11H9NO3/c13-9-5-1-2-6-10-7-3-4-8-11(10)12(14)15/h1-9H

InChI Key

XYPXZWBBPGLVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=CC=O)[N+](=O)[O-]

Origin of Product

United States

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